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Compound of Interest

Compound Name:
N-(2,6-dimethylquinolin-5-

yl)benzamide

Cat. No.: B1176494 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of N-(2,6-
dimethylquinolin-5-yl)benzamide, a novel benzamide derivative of a substituted quinoline.

Due to the absence of this compound in publicly available chemical databases, this guide

presents a putative IUPAC name and a theoretical framework for its synthesis and

characterization based on established chemical principles. This paper is intended to serve as a

foundational resource for researchers interested in the synthesis and potential applications of

this and structurally related molecules.

Chemical Identity and Properties
As of the date of this publication, N-(2,6-dimethylquinolin-5-yl)benzamide is not registered in

major chemical databases, and therefore, an official CAS number has not been assigned.

IUPAC Name
The systematic IUPAC name for the target compound is N-(2,6-dimethylquinolin-5-
yl)benzamide. This name is derived following the nomenclature rules for amides, where the

benzoyl group is the acyl moiety attached to the nitrogen atom of the 5-amino-2,6-

dimethylquinoline scaffold.
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Identifier Value

IUPAC Name N-(2,6-dimethylquinolin-5-yl)benzamide

CAS Number Not Assigned

Molecular Formula C₁₈H₁₆N₂O

Molecular Weight 276.34 g/mol

Chemical Structure (See Figure 1)

Figure 1: Chemical structure of N-(2,6-dimethylquinolin-5-yl)benzamide.

Caption: Structure of N-(2,6-dimethylquinolin-5-yl)benzamide.

Proposed Synthesis Protocol
The synthesis of N-(2,6-dimethylquinolin-5-yl)benzamide can be achieved via the N-

acylation of 5-amino-2,6-dimethylquinoline with a benzoylating agent. A general and reliable

method for this transformation is the Schotten-Baumann reaction or its variations.
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Reagent CAS Number Supplier Purity

5-amino-2,6-

dimethylquinoline
14938-51-1 (e.g., Sigma-Aldrich) >98%

Benzoyl chloride 98-88-4 (e.g., Sigma-Aldrich) >99%

Pyridine 110-86-1 (e.g., Sigma-Aldrich) Anhydrous, >99.8%

Dichloromethane

(DCM)
75-09-2 (e.g., Sigma-Aldrich) Anhydrous, >99.8%

1 M Hydrochloric acid

(HCl)
7647-01-0 (e.g., Fisher Scientific)

Saturated sodium

bicarbonate

(NaHCO₃) solution

144-55-8 (e.g., Fisher Scientific)

Brine (saturated NaCl

solution)
7647-14-5 (e.g., Fisher Scientific)

Anhydrous

magnesium sulfate

(MgSO₄)

7487-88-9 (e.g., Sigma-Aldrich)

Experimental Procedure
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir

bar and a nitrogen inlet, add 5-amino-2,6-dimethylquinoline (1.0 eq).

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM,

approximately 10 mL per mmol of the amine) and add anhydrous pyridine (1.2 eq).

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

Addition of Acylating Agent: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution

over a period of 10-15 minutes.

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the

reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g.,
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30% ethyl acetate in hexanes).

Quenching: Upon completion, quench the reaction by the slow addition of deionized water.

Workup:

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20

mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary

evaporator.

Purification: Purify the crude product by column chromatography on silica gel using a

gradient of ethyl acetate in hexanes as the eluent to afford the pure N-(2,6-
dimethylquinolin-5-yl)benzamide.

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution

Mass Spectrometry (HRMS) to confirm its identity and purity.

Figure 2: Proposed synthetic workflow for N-(2,6-dimethylquinolin-5-yl)benzamide.
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Caption: Synthetic and purification workflow.
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Hypothetical Signaling Pathway Involvement
While no biological data exists for N-(2,6-dimethylquinolin-5-yl)benzamide, its structural

motifs—a quinoline core and a benzamide group—are present in many biologically active

molecules. Quinoline derivatives are known to exhibit a wide range of pharmacological

activities, including anticancer, antimalarial, and anti-inflammatory properties. Benzamides are

also a common feature in various therapeutic agents.

Based on these structural alerts, one could hypothesize that this compound might interact with

signaling pathways commonly modulated by quinoline or benzamide-containing drugs. For

instance, it could potentially act as an inhibitor of kinases, histone deacetylases (HDACs), or G-

protein coupled receptors (GPCRs). Further experimental investigation would be required to

validate any such hypotheses.

Figure 3: A hypothetical logic diagram for investigating the biological activity of a novel

compound.
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Caption: Logical workflow for biological evaluation.

Conclusion
This technical guide provides the essential theoretical information for the synthesis and

identification of N-(2,6-dimethylquinolin-5-yl)benzamide. The proposed synthetic protocol is

based on well-established N-acylation reactions and should provide a reliable route to this

novel compound. While its biological properties remain to be discovered, its structural features

suggest that it may be a candidate for screening in various drug discovery programs. This

document serves as a starting point for researchers to further explore the chemistry and

potential applications of this and related molecules.
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To cite this document: BenchChem. [An In-depth Technical Guide to N-(2,6-dimethylquinolin-
5-yl)benzamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1176494#n-2-6-dimethylquinolin-5-yl-benzamide-
cas-number-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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